1-(3-(4-chlorophenyl)-5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
1-(3-(4-Chlorophenyl)-5-(3-Hydroxy-4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a 4,5-dihydropyrazole core substituted with a 4-chlorophenyl group at position 3 and a 3-hydroxy-4-methoxyphenyl group at position 3. Pyrazoline derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . The presence of electron-withdrawing (chloro) and electron-donating (methoxy, hydroxy) groups on the aromatic rings may enhance intermolecular interactions and modulate bioactivity.
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-11(22)21-16(13-5-8-18(24-2)17(23)9-13)10-15(20-21)12-3-6-14(19)7-4-12/h3-9,16,23H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEPDVPVEYKRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(4-chlorophenyl)-5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound that has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H16ClN2O3
- Molecular Weight : 320.76 g/mol
- CAS Number : 139600-24-1
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds, including the one in focus, exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole derivatives, it was found that certain structural modifications enhanced their efficacy in reducing inflammation in models such as carrageenan-induced paw edema in rats. The presence of the chlorophenyl and methoxy groups appears to play a crucial role in modulating these effects, with some compounds showing superior activity compared to standard anti-inflammatory agents like phenylbutazone .
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays, including DPPH radical scavenging tests. The presence of hydroxy and methoxy groups on the phenyl rings contributes positively to the antioxidant capacity, making these compounds promising candidates for further development in oxidative stress-related conditions .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have shown that pyrazole derivatives can inhibit the growth of fungi and bacteria effectively. The minimum inhibitory concentrations (MICs) for certain derivatives ranged from 11.3 to 24.8 μg/mL against various fungal strains, indicating significant antifungal activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Mediators : The compound appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, reducing inflammation at the cellular level.
- Radical Scavenging : Its ability to donate electrons helps neutralize free radicals, thereby preventing cellular damage.
- Antimicrobial Action : The compound disrupts microbial cell membranes and inhibits essential metabolic pathways in bacteria and fungi.
Case Study 1: Anti-inflammatory Effects
In a controlled experiment involving rats with induced paw edema, administration of the pyrazole derivative significantly reduced swelling compared to control groups treated with saline or standard anti-inflammatory drugs. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Case Study 2: Antioxidant Efficacy
A study measuring the antioxidant activity using the DPPH assay showed that the compound exhibited an EC50 value comparable to well-known antioxidants. This suggests its potential use in formulations aimed at combating oxidative stress-related diseases .
Comparative Analysis with Other Compounds
| Compound Name | Structure | Activity Type | MIC (μg/mL) |
|---|---|---|---|
| Compound A | Structure A | Antifungal | 11.3 |
| Compound B | Structure B | Anti-inflammatory | N/A |
| This compound | C16H16ClN2O3 | Antioxidant | N/A |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(3-(4-chlorophenyl)-5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibit cytotoxic effects against various cancer cell lines. A study by Zhan et al. (2020) demonstrated that derivatives of pyrazole compounds possess selective toxicity towards breast cancer cells while sparing normal cells, suggesting potential for targeted cancer therapies .
Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory properties. Research conducted by Wang et al. (2021) revealed that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, indicating a mechanism for reducing inflammation in chronic diseases .
Case Study 1: Breast Cancer Cell Line
A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM. This suggests promising potential for further development as an anticancer agent .
Case Study 2: Inflammatory Response in Macrophages
In vitro studies assessed the impact of the compound on LPS-stimulated macrophages. The findings indicated a decrease in TNF-alpha and IL-6 production by up to 50% at a concentration of 20 µM, highlighting its therapeutic potential in managing inflammatory diseases .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Pyrazoline derivatives with halogen and methoxy substituents have been extensively characterized. Key comparisons include:
Table 1: Structural and Crystallographic Data for Selected Pyrazoline Derivatives
Key Observations :
Dihedral Angles : The 4-methoxy substituent in the compound from creates dihedral angles of 6.69° (between pyrazoline and 4-methoxyphenyl) and 74.88° (pyrazoline and 4-chlorophenyl), indicating significant steric and electronic effects on molecular conformation. In contrast, fluorophenyl-substituted analogs exhibit smaller dihedral angles (~4.89°), suggesting enhanced planarity .
Crystal Packing: The 4-methoxy compound forms 1D chains via bifurcated C–H⋯O hydrogen bonds, while chloro/fluoro analogs rely on weaker interactions like C–H⋯H or π-π stacking .
Key Observations :
- Methoxy Substituents : The 4-methoxy group in enhances FabH inhibition, likely due to improved hydrophobic interactions. The target compound’s 3-hydroxy-4-methoxy group may further optimize binding via hydrogen bonding.
- Chloro vs. Fluoro : Chlorophenyl derivatives generally show higher thermal stability (e.g., higher melting points) compared to fluorophenyl analogs .
Q & A
Q. What are the recommended synthetic routes for this pyrazoline derivative?
The compound is typically synthesized via cyclization of a chalcone precursor (e.g., (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) with hydrazine hydrate in acetic acid under reflux (6–8 hours). Post-reaction, the product is purified via recrystallization (ethanol or DMF). Yield optimization (~82%) is achieved by controlling reaction temperature and stoichiometry of hydrazine .
Q. What spectroscopic and crystallographic methods validate its structure?
- X-ray crystallography : Provides precise bond lengths, angles, and dihedral angles (e.g., pyrazole ring vs. aromatic substituents). For example, the 4,5-dihydro-1H-pyrazole ring forms dihedral angles of 6.69° and 74.88° with the 4-chlorophenyl and 3-hydroxy-4-methoxyphenyl groups, respectively .
- NMR/IR : Confirm functional groups (e.g., acetyl C=O at ~1700 cm⁻¹ in IR; pyrazole proton signals at δ 3.1–4.2 ppm in ¹H NMR) .
Q. How are hydrogen bonding interactions characterized in its crystal lattice?
Intermolecular bifurcated C–H⋯O hydrogen bonds (e.g., C5–H5A⋯O2 and C16–H16B⋯O2) stabilize the crystal structure, forming chains along the [010] axis. Additional C–H⋯π interactions consolidate the packing .
Advanced Research Questions
Q. How can contradictions between experimental and computational dihedral angles be resolved?
Discrepancies may arise from solvent effects or force field limitations in simulations. To resolve:
Q. What strategies optimize bioactivity testing for antioxidant or antimicrobial properties?
- Antioxidant assays : Use DPPH radical scavenging with IC₅₀ quantification. Include ascorbic acid as a positive control.
- Antimicrobial screening : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. Address solubility issues using DMSO carriers (<1% v/v) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., –OCH₃, –Cl) to assess their impact on activity, referencing analogous pyrazoline derivatives .
Q. How are conformational dynamics analyzed in solution vs. solid state?
- Solid state : X-ray crystallography reveals rigid conformations (e.g., pyrazole ring puckering).
- Solution state : Use NOESY NMR to detect through-space correlations (e.g., aryl group orientations).
- Compare torsional angles (e.g., C7–N1–N2–C17 = −175.94° in crystal vs. flexible rotamers in solution) .
Methodological Challenges and Solutions
Q. How to address low yield in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
